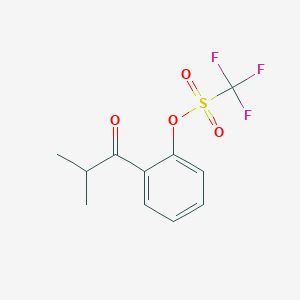
Methanesulfonic acid, trifluoro-, 2-(2-methyl-1-oxopropyl)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid, trifluoro-, 2-(2-methyl-1-oxopropyl)phenyl ester is a chemical compound with a complex structure that includes a trifluoromethanesulfonic acid ester and a phenyl group substituted with a 2-methyl-1-oxopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, 2-(2-methyl-1-oxopropyl)phenyl ester typically involves the esterification of trifluoromethanesulfonic acid with the corresponding alcohol. The reaction conditions often require the presence of a strong acid catalyst and an inert atmosphere to prevent oxidation. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow processes. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is also common in industrial settings to ensure the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, trifluoro-, 2-(2-methyl-1-oxopropyl)phenyl ester can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Methanesulfonic acid, trifluoro-, 2-(2-methyl-1-oxopropyl)phenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and other functionalized compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which methanesulfonic acid, trifluoro-, 2-(2-methyl-1-oxopropyl)phenyl ester exerts its effects involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid, which can then participate in further chemical reactions. The trifluoromethanesulfonic acid moiety is a strong acid and can act as a catalyst in various reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Methanesulfonic acid, trifluoro-, 2-(2-methyl-1-oxopropyl)phenyl ester can be compared with other similar compounds, such as:
Trifluoromethanesulfonic acid esters: These compounds share the trifluoromethanesulfonic acid moiety but differ in the ester group, leading to variations in reactivity and applications.
Phenyl esters: Compounds with a phenyl ester group can have similar chemical properties but may differ in their specific functional groups and reactivity.
The uniqueness of this compound lies in its combination of a strong acid moiety with a functionalized phenyl group, making it a versatile reagent in various chemical reactions and applications.
Properties
CAS No. |
646522-83-0 |
|---|---|
Molecular Formula |
C11H11F3O4S |
Molecular Weight |
296.26 g/mol |
IUPAC Name |
[2-(2-methylpropanoyl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C11H11F3O4S/c1-7(2)10(15)8-5-3-4-6-9(8)18-19(16,17)11(12,13)14/h3-7H,1-2H3 |
InChI Key |
YDTPRASXRYAPQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



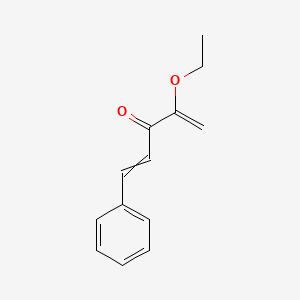
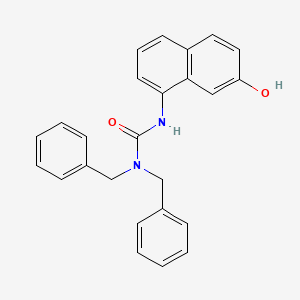

![[(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid](/img/structure/B15168641.png)
![5-{[4-(Morpholin-4-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15168648.png)

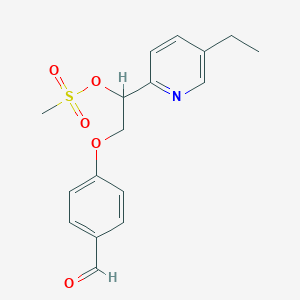

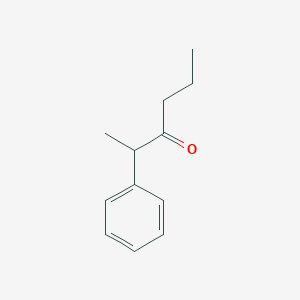
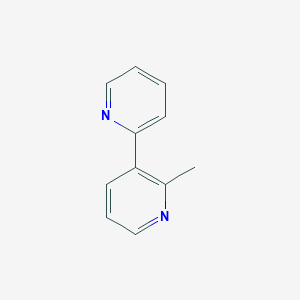
![6,6',6''-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid](/img/structure/B15168683.png)
![2-Propanone, 1-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-](/img/structure/B15168691.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B15168706.png)
